molecular formula C15H18F3N7 B12223652 N,N-dimethyl-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyridazin-3-amine

N,N-dimethyl-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyridazin-3-amine

Cat. No.: B12223652
M. Wt: 353.35 g/mol
InChI Key: NYXQQSJSYPBMKB-UHFFFAOYSA-N
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Description

N,N-dimethyl-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyridazin-3-amine is a complex organic compound characterized by its unique structure, which includes a pyridazin-3-amine core, a piperazine ring, and a trifluoromethyl group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyridazin-3-amine typically involves multiple steps, starting with the preparation of the pyridazin-3-amine core. This core is then functionalized with a piperazine ring and a trifluoromethyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyridazin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions can vary widely depending on the desired transformation, but often involve controlled temperatures, pressures, and the use of specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted products .

Scientific Research Applications

N,N-dimethyl-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyridazin-3-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N,N-dimethyl-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyridazin-3-amine involves its interaction with specific molecular targets and pathways. This compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyridazin-3-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H18F3N7

Molecular Weight

353.35 g/mol

IUPAC Name

N,N-dimethyl-6-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]pyridazin-3-amine

InChI

InChI=1S/C15H18F3N7/c1-23(2)12-3-4-13(22-21-12)24-7-9-25(10-8-24)14-19-6-5-11(20-14)15(16,17)18/h3-6H,7-10H2,1-2H3

InChI Key

NYXQQSJSYPBMKB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NN=C(C=C1)N2CCN(CC2)C3=NC=CC(=N3)C(F)(F)F

Origin of Product

United States

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